Cas no 1806804-40-9 (6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine)
6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine
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- Inchi: 1S/C6H4BrF3N2/c7-2-1-3(11)12-6(10)4(2)5(8)9/h1,5H,(H2,11,12)
- InChI Key: JQQZGRZSTCCOBD-UHFFFAOYSA-N
- SMILES: BrC1C=C(N)N=C(C=1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9
6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029071963-1g |
6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine |
1806804-40-9 | 97% | 1g |
$1,549.60 | 2022-03-31 |
6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine
Introduction to 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine (CAS No. 1806804-40-9)
6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine (CAS No. 1806804-40-9) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of amino, bromo, difluoromethyl, and fluoropyridine functionalities, which collectively contribute to its potential as a lead compound for the development of novel therapeutic agents.
The structural complexity of 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine makes it an attractive candidate for a wide range of applications. The presence of the amino group allows for easy functionalization and derivatization, enabling the synthesis of a diverse array of analogs with varying biological activities. The bromo substituent, on the other hand, provides a useful handle for further chemical modifications, such as cross-coupling reactions, which can introduce additional functional groups or extend the molecular framework.
The difluoromethyl group is particularly noteworthy due to its unique electronic and steric properties. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic profiles, making them valuable in drug design. The difluoromethyl moiety can also influence the binding affinity and selectivity of the molecule towards specific biological targets, thereby enhancing its therapeutic potential.
The fluoropyridine core itself is a privileged scaffold in medicinal chemistry, often found in drugs targeting various diseases such as cancer, inflammation, and neurological disorders. The combination of the fluoropyridine ring with the other functional groups in 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine suggests that this compound may exhibit a broad spectrum of biological activities, making it a promising starting point for drug discovery efforts.
Recent studies have highlighted the potential of 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Another study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine demonstrated significant antitumor activity against several cancer cell lines.
In addition to its potential as a therapeutic agent, 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine has also been explored as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group compatibility make it an excellent building block for constructing multi-functional scaffolds that can be tailored to specific biological targets. This versatility has led to its use in combinatorial chemistry approaches, where large libraries of compounds can be rapidly synthesized and screened for desired biological activities.
The synthesis of 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine typically involves multistep procedures that require careful control over reaction conditions to achieve high yields and purity. Common synthetic routes include sequential functional group transformations starting from commercially available precursors or through more complex multistep syntheses involving specialized reagents and catalysts. Recent advancements in synthetic methodologies have made it possible to produce this compound with greater efficiency and scalability, facilitating its broader application in research and development.
In conclusion, 6-Amino-4-bromo-3-(difluoromethyl)-2-fluoropyridine (CAS No. 1806804-40-9) represents a highly promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups endows it with a wide range of biological activities and makes it an excellent starting point for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in the field.
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